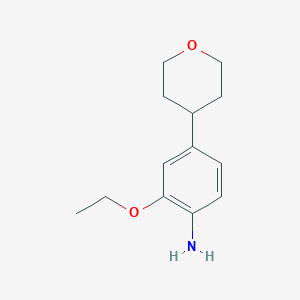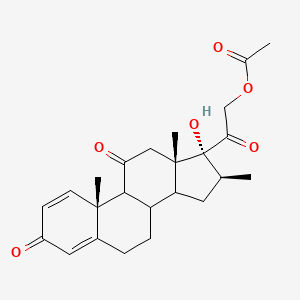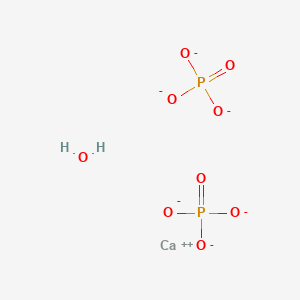
4-(Benzyl(methyl)amino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a benzyl group, a methylamino group, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: Benzylamine, methylamine, and maleic anhydride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.
Procedure: Benzylamine and methylamine are reacted with maleic anhydride to form the intermediate product, which is then subjected to further reaction to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its effects.
Comparison with Similar Compounds
- (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid
- (2E)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid
- 4-[benzyl(methyl)amino]-4-oxobutanoic acid
Comparison:
- Structural Differences: The position of the double bond (Z or E configuration) can significantly impact the compound’s reactivity and biological activity.
- Unique Features: (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid is unique due to its specific configuration, which may confer distinct properties compared to its isomers.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-13(11(14)7-8-12(15)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16)/b8-7- |
InChI Key |
LFWYJFPYELUEKZ-FPLPWBNLSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)/C=C\C(=O)O |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



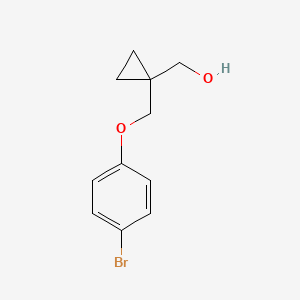

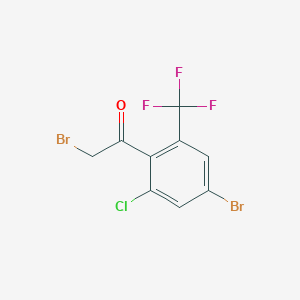
![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)
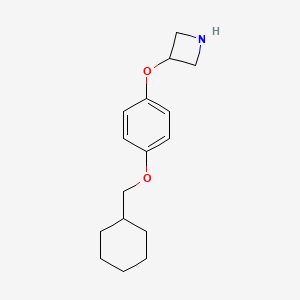
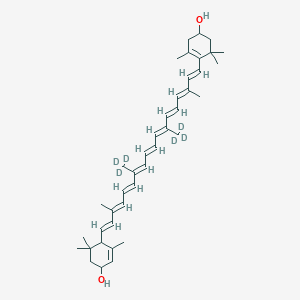
![2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt](/img/structure/B13719607.png)
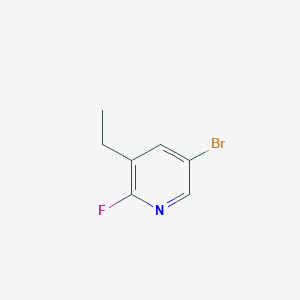
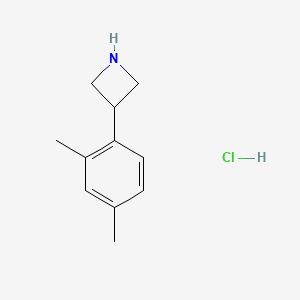
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)
